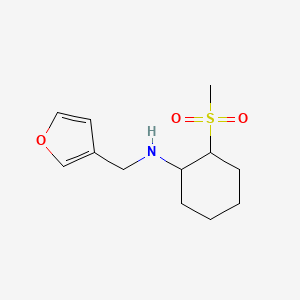![molecular formula C16H18N4 B7059486 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B7059486.png)
6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.
Introduction of the methylamino group: The methylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization of the pyrimidine ring: The nitrile group can be introduced through reactions with cyanating agents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenyl derivatives: These compounds share the trimethylphenyl group and may exhibit similar chemical properties.
Pyrimidine derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-thiopyrimidine have similar core structures.
Uniqueness
6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-10-5-11(2)15(12(3)6-10)9-18-16-19-13(4)7-14(8-17)20-16/h5-7H,9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFZEBHTZSGPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=NC(=CC(=N2)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide](/img/structure/B7059406.png)
![N-cyclopropyl-3-[[2-(4-hydroxyphenyl)sulfinylacetyl]amino]benzamide](/img/structure/B7059412.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7059420.png)

![3-(1H-benzimidazol-2-yl)-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B7059429.png)
![3-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7059430.png)
![5-bromo-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7059440.png)
![5-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7059444.png)
![8-chloro-N-[(4-methylmorpholin-2-yl)methyl]quinolin-4-amine](/img/structure/B7059462.png)

![methyl 5-nitro-6-[3-(1H-pyrazol-4-yl)piperidin-1-yl]pyridine-2-carboxylate](/img/structure/B7059473.png)
![2-[4-[(5-bromo-6-methylpyridin-2-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7059492.png)
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7059498.png)
